molecular formula C16H18FN3O2S B2960035 N-allyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921525-21-5

N-allyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No. B2960035
CAS RN: 921525-21-5
M. Wt: 335.4
InChI Key: DSOPJWUFEKDLCU-UHFFFAOYSA-N
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Description

N-allyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Synthesis and Imaging Applications

  • The synthesis of derivatives similar to the specified compound, such as 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, has been reported for use as potential ligands for imaging histamine H3 receptors. These compounds were labeled with fluorine-18 for clinical PET studies, demonstrating the utility of such derivatives in the development of diagnostic imaging agents (Iwata et al., 2000).

Pharmaceutical Research

  • Novel coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to the specified chemical, have been synthesized and characterized. These studies highlight the significance of hydrogen bonding in self-assembly processes and their potential antioxidant activities, underscoring the versatility of such compounds in the development of new therapeutic agents (Chkirate et al., 2019).

Anticancer Activity

  • A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which share a core structure with the specified compound, have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against various cancer cell lines, indicating the potential of such derivatives in the development of new anticancer therapies (Abu-Melha, 2021).

Synthesis of Heterocyclic Compounds

  • Research into the synthesis of new imidazolyl acetic acid derivatives, including those related to the specified compound, has revealed anti-inflammatory and analgesic activities. These findings suggest the utility of such derivatives in the design of new drugs for treating inflammation and pain (Khalifa & Abdelbaky, 2008).

Synthetic Methodologies

  • NIS-mediated hydroamination of allenamides with imidazole heterocycles has been reported, demonstrating a facile protocol for the synthesis of allylic N,N-acetals. This method, relevant to the synthesis of compounds similar to the specified chemical, highlights the advancements in synthetic chemistry techniques that facilitate the creation of complex molecules for pharmaceutical research (Li et al., 2018).

properties

IUPAC Name

2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-2-6-18-15(22)9-20-14(10-21)8-19-16(20)23-11-12-4-3-5-13(17)7-12/h2-5,7-8,21H,1,6,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOPJWUFEKDLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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